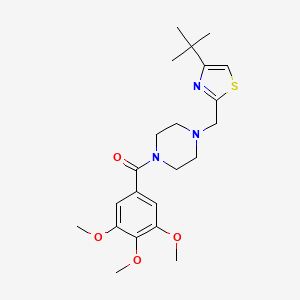

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Description

The compound "(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone" features a piperazine core linked to two distinct moieties: a 3,4,5-trimethoxyphenyl group via a methanone bridge and a 4-(tert-butyl)thiazol-2-ylmethyl substituent. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with microtubule disruption or kinase inhibition, as seen in analogs like combretastatins . The thiazole ring, substituted with a bulky tert-butyl group, may enhance lipophilicity and influence receptor binding or metabolic stability. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-22(2,3)18-14-30-19(23-18)13-24-7-9-25(10-8-24)21(26)15-11-16(27-4)20(29-6)17(12-15)28-5/h11-12,14H,7-10,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOURQTXPZWIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. They have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs. Thiazoles can act as antioxidants, analgesics, anti-inflammatory agents, diuretics, anticonvulsants, and neuroprotective agents.

Biological Activity

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule with a complex structure that includes a thiazole ring, a piperazine moiety, and a trimethoxyphenyl group. This article explores its biological activity, focusing on its potential pharmacological properties, particularly in anticancer and neurological contexts.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 411.5 g/mol. The presence of the tert-butyl group enhances lipophilicity, which can significantly influence the compound's biological activity and pharmacokinetic profiles.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The thiazole and piperazine moieties are known to interact with various biological targets, including receptors and enzymes involved in neurological pathways and cancer progression.

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Piperazine | Antimicrobial |

| Compound B | Cyclopropane + Thiazole | Anticancer |

| Compound C | Tert-butyl Thiazole | Neurological effects |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to our compound of interest. For instance, a series of thiazole derivatives were synthesized and evaluated for their in vitro anticancer activity. Notably, compounds containing the 3,4,5-trimethoxyphenyl group showed promising results against various cancer cell lines:

- Compound 4b exhibited a GI value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

- Compounds 4a and 4h demonstrated GI values of 40.87% and 46.14% , respectively, against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cell lines .

These findings suggest that the structural components of our compound may confer similar anticancer properties.

The mechanisms through which (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit key enzymes or receptors involved in tumor growth and progression.

Interaction Studies

Techniques such as molecular docking studies can elucidate how this compound interacts with target proteins. For example, similar compounds have shown binding affinity to tubulin, inhibiting its assembly which is crucial for cancer cell proliferation .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Study on Thiazole-Pyrimidine Derivatives : A series of thiazole-pyrimidine derivatives were synthesized showing significant antiproliferative activity across various cancer cell lines. The incorporation of piperazine groups enhanced their efficacy .

- Neuropharmacological Evaluation : Research has indicated that thiazole-based compounds can modulate neurotransmitter systems, suggesting potential applications in treating anxiety or depression .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial properties : The thiazole and piperazine components enhance the compound's efficacy against various bacterial strains.

- Anticancer activity : Structural analogs have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole + Piperazine | Antimicrobial |

| Compound B | Cyclopropane + Thiazole | Anticancer |

| Compound C | Tert-butyl Thiazole | Neurological effects |

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of compounds similar to (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone against various bacterial strains. The results indicated significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 15 µg/mL |

Study 2: Antitumor Activity

In another study, structural analogs were tested for their antitumor properties. The results demonstrated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked methanones, which vary in aryl and heterocyclic substituents. Below is a detailed comparison with structurally related analogs:

Key Structural and Functional Insights

Role of the 3,4,5-Trimethoxyphenyl Group

This moiety is a hallmark of anticancer agents (e.g., colchicine analogs) due to its ability to bind tubulin or kinases.

Impact of Heterocyclic Substituents

- Thiazole vs. The tert-butyl group on thiazole adds steric bulk, which could hinder metabolic degradation.

- Trifluoromethyl (CF3) : In compound 21 , the CF3 group enhances electronegativity, improving membrane permeability but possibly reducing target affinity due to steric effects.

Implications of Structural Similarity for Bioactivity

Structural similarity principles suggest that the target compound may share biological targets with its analogs. For example:

- The trimethoxyphenyl group could confer microtubule-disrupting activity.

- The piperazine-thiazole scaffold might interact with serotonin or dopamine receptors, as seen in other piperazine-based psychotropics.

However, the tert-butyl-thiazole moiety introduces unique steric and electronic properties that may differentiate its pharmacological profile from analogs with smaller substituents (e.g., methoxy or CF3 groups).

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, describes using Weinreb amide intermediates in THF with Grignard reagents (e.g., (3,4,5-trimethoxyphenyl)magnesium bromide) for ketone formation. Key steps include:

- Thiazole ring assembly : Use of CBrCl₃ and DBU in CH₂Cl₂ to cyclize precursors (e.g., compound 37 in ).

- Coupling reactions : Piperazine-thiazole linkages are formed via nucleophilic substitution or reductive amination.

- Purification : Flash column chromatography (FCC) with gradients like hexane/ethyl acetate (e.g., 3:1 ratio for compound 4c in ) ensures purity.

To optimize yield, adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd-based catalysts for cross-coupling) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR : Essential for verifying substituent positions. For instance, the tert-butyl group in the thiazole ring shows a singlet at ~1.4 ppm (¹H NMR), while aromatic protons from the trimethoxyphenyl group resonate at 6.5–7.0 ppm ( ).

- HRMS : Validates molecular weight (e.g., compound 9ec in has a calculated mass of 483.08 Da, matching experimental data).

- Melting Point Analysis : Consistent melting points (e.g., 232–234°C for compound 9ea in ) indicate purity.

- Elemental Analysis : Confirm C, H, N percentages (e.g., ±0.3% deviation from theoretical values in ) .

Basic: How are preliminary antiproliferative activities assessed, and what cell lines are relevant?

Methodological Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, PC-3) at 48–72 hr exposure.

- Dose-response curves : IC₅₀ values are calculated using nonlinear regression (e.g., compound 4d in showed IC₅₀ = 1.2 µM against leukemia cells).

- Control compounds : Compare to tubulin inhibitors like colchicine ( ) or paclitaxel to benchmark potency .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced tubulin inhibition?

Methodological Answer:

- Modify substituents : Replace the tert-butyl group with electron-withdrawing groups (e.g., -Cl, -F) to enhance binding to β-tubulin’s colchicine site ( ).

- Piperazine linker flexibility : Shorten or rigidify the piperazine-thiazole spacer to optimize hydrophobic interactions (e.g., compound 10bb in reduced tumor growth by 75% in xenografts).

- Docking studies : Use software like AutoDock Vina to simulate binding modes. For example, highlights triazole-acetamide derivatives interacting with tubulin’s M-loop .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via oral gavage in rodents. Compound 10bb ( ) showed a 60% oral bioavailability due to piperazine’s solubility.

- Metabolite identification : Use LC-MS to detect hepatic oxidation products (e.g., demethylation of methoxy groups in ’s derivatives).

- Toxicity screens : Evaluate off-target effects using hERG assays or CYP450 inhibition studies (e.g., compound 9ee in had no cardiac toxicity at 10 µM) .

Advanced: What strategies validate the compound’s mechanism of action in disrupting microtubule dynamics?

Methodological Answer:

- Tubulin polymerization assays : Monitor absorbance at 350 nm over 30 min. Compounds like ABI-231 ( ) inhibit polymerization by 80% at 1 µM.

- Immunofluorescence microscopy : Visualize microtubule fragmentation in HeLa cells post-treatment (e.g., loss of mitotic spindles in ).

- Crystallography : Solve co-crystal structures with tubulin (e.g., 2.8 Å resolution structures in confirmed hydrogen bonding to Thr179 and Asn349) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.